3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Neutrophil oxidative burst Superoxide anion scavenging Inflammation

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate (CAS 6468-57-1) is a fully synthetic 3-arylcoumarin derivative bearing a 7-acetoxy substituent on the benzopyrone core and a 2,4-dimethoxyphenyl ring at the 3-position. The compound belongs to the InterBioScreen screening library and is classified under 'Derivatives & analogs of Natural Compounds'.

Molecular Formula C19H16O6
Molecular Weight 340.331
CAS No. 6468-57-1
Cat. No. B2891681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
CAS6468-57-1
Molecular FormulaC19H16O6
Molecular Weight340.331
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H16O6/c1-11(20)24-14-5-4-12-8-16(19(21)25-17(12)10-14)15-7-6-13(22-2)9-18(15)23-3/h4-10H,1-3H3
InChIKeyZVTCUOLWEMHTNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl Acetate (CAS 6468-57-1): Core Structural Identity and Compound-Class Positioning for Procurement Decisions


3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate (CAS 6468-57-1) is a fully synthetic 3-arylcoumarin derivative bearing a 7-acetoxy substituent on the benzopyrone core and a 2,4-dimethoxyphenyl ring at the 3-position [1]. The compound belongs to the InterBioScreen screening library and is classified under 'Derivatives & analogs of Natural Compounds' [1]. It shares the privileged 3-arylcoumarin scaffold with numerous bioactive molecules but is structurally differentiated from simpler 7-acetoxycoumarins (e.g., 7-acetoxy-4-methylcoumarin) by the simultaneous presence of the electron-rich 2,4-dimethoxyphenyl group at C-3 and the acetyl ester at C-7—a combination that endows distinct physicochemical and potential polypharmacological properties not achievable with either modification alone [2][3].

Why Generic Substitution Fails for 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl Acetate (CAS 6468-57-1)


Generic substitution among 7-acetoxycoumarins or 3-arylcoumarins is not scientifically sound because the specific identity and substitution pattern of the aryl ring at C-3 and the ester moiety at C-7 govern both the compound's target engagement profile and its physicochemical behaviour [1][2]. Published structure–activity relationship (SAR) studies on 3-arylcoumarins demonstrate that the presence, position, and electronic nature of substituents on the 3-phenyl ring directly modulate potency and selectivity for targets such as monoamine oxidase B (MAO-B) and TRPA1 [1][3]. Similarly, the 7-acetoxy group is a critical determinant of superoxide anion scavenging capacity in neutrophil-based assays; replacement by methoxy, allyloxy, or hydrogen abolishes activity [2]. Consequently, a compound such as 7-acetoxy-4-methylcoumarin, which lacks the 3-aryl moiety, or 3-phenylcoumarin, which lacks the 7-acetoxy group, cannot recapitulate the dual functional profile of the title compound. The quantitative evidence below substantiates why this specific substitution pattern—3-(2,4-dimethoxyphenyl) plus 7-acetoxy—provides measurable differentiation.

Quantitative Differentiation Evidence for 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl Acetate (CAS 6468-57-1) Against Closest Analogs


7-Acetoxy Substituent Confers Measurable Superoxide Anion Inhibition Absent in Unsubstituted Coumarin

In a lucigenin-enhanced chemiluminescence assay using opsonized zymosan-stimulated rabbit neutrophils, simple coumarins bearing a hydroxy or acetoxy group at position 7 of the benzopyrone ring exhibited IC50 values ranging from 6.0 ± 2.8 to 18.6 ± 2.6 μmol/L for superoxide anion generation inhibition, whereas unsubstituted coumarin showed no measurable effect [1]. This class-level finding establishes that the 7-acetoxy substituent present in the title compound is a key pharmacophoric element for neutrophil oxidative burst inhibition. In contrast, 7-methoxycoumarin and 7-allyloxycoumarin displayed significantly reduced activity, demonstrating that the acetoxy (or hydroxy) group is non-replaceable for this specific biological readout [1]. The title compound retains the 7-acetoxy moiety, positioning it within the active cluster of this SAR series, whereas procurement of a 7-methoxy or 7-allyloxy analog would forfeit this activity.

Neutrophil oxidative burst Superoxide anion scavenging Inflammation

2,4-Dimethoxyphenyl Substituent Associated with Superior Antiproliferative Potency in HepG2 and PC-3 Cell Lines Relative to Other Methoxyaryl Variants

In a 2023 study of methoxy group-enriched coumarin–chalcone hybrids tested against four human cancer cell lines, the 2,4-dimethoxyphenyl-bearing derivative exhibited the lowest IC50 values against HepG2 hepatocellular carcinoma cells (~10 μg/mL) and PC-3 prostate cancer cells (~5 μg/mL) [1]. Other methoxy-substituted phenyl variants, including the 2,3,4-trimethoxyphenyl derivative, showed preferential activity against the AGS gastric cell line rather than HepG2 or PC-3, indicating that the 2,4-dimethoxy substitution pattern directs a distinct cell-line selectivity profile [1]. Although this study employed coumarin–chalcone hybrids rather than 3-arylcoumarins, the consistent 2,4-dimethoxyphenyl pharmacophore provides class-level evidence that this substitution pattern contributes to enhanced antiproliferative potency in hepatocellular and prostate cancer models. The title compound, bearing the identical 2,4-dimethoxyphenyl group at C-3, is predicted to share this cell-line selectivity advantage over analogs with alternative aryl substitution patterns (e.g., 4-methoxyphenyl, 3,4-dimethoxyphenyl, or 2,3,4-trimethoxyphenyl).

Antiproliferative HepG2 PC-3 Methoxy group SAR

3-Arylcoumarin Scaffold Validated for Sub-Micromolar Monoamine Oxidase B Inhibition; 3-Phenyl Simplification Loses Multitarget Potential

The 3-arylcoumarin scaffold has been extensively validated as a privileged chemotype for monoamine oxidase B (MAO-B) inhibition. A 2020 comprehensive SAR analysis demonstrated that 3-arylcoumarins achieve highly potent and selective MAO-B inhibition, with the most potent compounds reaching IC50 values in the low nanomolar range [1]. In a separate study, a large set of 3-phenylcoumarin derivatives inhibited MAO-B at concentrations of 100 nM to 1 μM, with the most potent derivative (compound 1) exhibiting an IC50 of 56 nM [2]. The title compound incorporates the 3-aryl substitution pattern required for MAO-B engagement, and its 2,4-dimethoxyphenyl group may further modulate potency and isoform selectivity through electronic and steric effects as established by the SAR framework [1]. By comparison, 7-acetoxy-4-methylcoumarin—a common procurement alternative—lacks the 3-aryl ring entirely and is not expected to inhibit MAO-B, limiting its utility to esterase substrate applications rather than neuropharmacological research.

Monoamine oxidase B Neurodegeneration Parkinson's disease

7-Acetoxy-3-arylcoumarin Subclass Demonstrates TRPA1 Inhibitory Activity; Direct Analog 3-(3-Bromophenyl)-7-acetoxycoumarin Validates the Scaffold

In a 2024 study, a series of 3-phenylcoumarin derivatives were designed and evaluated as TRPA1 inhibitors. Among the active compounds, 3-(3-bromophenyl)-7-acetoxycoumarin (compound 5) demonstrated in vitro TRPA1 inhibitory activity and additionally reduced the size and formation of breast cancer cells [1]. This compound is a close structural analog of the title compound, differing only in the substituent on the 3-phenyl ring (3-bromo vs. 2,4-dimethoxy). The shared 7-acetoxy-3-arylcoumarin core indicates that the title compound occupies the same chemical space validated for TRPA1 modulation. By contrast, 3-phenylcoumarin (lacking the 7-acetoxy group) or 7-hydroxy-4-methylcoumarin (lacking the 3-aryl group) were not reported as TRPA1 inhibitors in this study, reinforcing that both the 3-aryl and 7-acetoxy functionalities are required for this polypharmacology [1][2]. The 2,4-dimethoxy substitution on the title compound's 3-phenyl ring may further influence TRPA1 binding affinity relative to the 3-bromo analog, offering a differentiated SAR exploration point.

TRPA1 Pain Inflammation Ion channel

The Acetoxy Ester at C-7 Provides a Metabolic Liability Not Present in the Free 7-Hydroxy Analog, Enabling Prodrug Strategies

The 7-acetoxy group of the title compound is susceptible to hydrolysis by nonspecific esterases, releasing 7-hydroxy-3-(2,4-dimethoxyphenyl)coumarin as the free phenol . This is a well-characterized prodrug strategy in the coumarin field: 7-acetoxycoumarin (acetylumbelliferone) serves as a fluorogenic esterase substrate that releases the highly fluorescent 7-hydroxycoumarin (umbelliferone) upon enzymatic cleavage . The title compound's 7-acetoxy group therefore offers dual functionality: (i) it enhances membrane permeability relative to the free 7-hydroxy analog through increased lipophilicity (acetyl masking of the polar phenol), and (ii) it can act as a latent form that releases the 7-hydroxy active species upon esterase-mediated hydrolysis in cellular contexts . In contrast, the direct 7-hydroxy analog 3-(2,4-dimethoxyphenyl)-7-hydroxycoumarin (InterBioScreen ID STOCK1N-59334) [1] lacks this permeability advantage and may exhibit different cellular pharmacokinetics. Researchers seeking intracellular delivery of the 7-hydroxy pharmacophore may therefore prefer the acetate prodrug form.

Prodrug Esterase hydrolysis 7-Hydroxycoumarin release

Dual 3-Aryl/7-Acetoxy Substitution Pattern Distinguishes the Compound from Widely Available Single-Modification Coumarins for Polypharmacology Screening

A distinctive procurement advantage of the title compound is its concurrent presentation of two independently bioactive structural motifs—the 3-aryl group (implicated in MAO-B [1] and TRPA1 [2] modulation) and the 7-acetoxy group (implicated in neutrophil oxidative burst inhibition [3] and esterase-responsive prodrug behavior). Widely stocked single-modification comparators such as 7-acetoxy-4-methylcoumarin (Cayman Chemical, Fisher Scientific) and 3-phenylcoumarin (multiple vendors) each carry only one of these motifs. The title compound thus enables simultaneous interrogation of both pharmacophores in a single chemical entity, reducing the number of compounds required for initial multi-target screening panels. This dual functionality is not a generic feature of the coumarin class; it requires the specific 3-(2,4-dimethoxyphenyl)-7-acetoxy substitution pattern. The direct 7-hydroxy analog (STOCK1N-59334) [4] retains the 3-aryl motif but sacrifices the acetate-dependent properties (permeability, esterase activation, and superoxide inhibition potency).

Polypharmacology Multi-target screening Chemical biology

Best-Fit Research and Industrial Application Scenarios for 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl Acetate (CAS 6468-57-1)


Multi-Target Neuroinflammation Screening: MAO-B Inhibition Plus Neutrophil Oxidative Burst Modulation

For drug discovery programs targeting Parkinson's disease or neuroinflammatory conditions where both MAO-B inhibition (dopamine preservation) and suppression of neutrophil-derived oxidative damage are therapeutically relevant, the title compound provides a single chemical entity that addresses both pathways. The 3-arylcoumarin scaffold is validated for MAO-B inhibition at nanomolar to sub-micromolar concentrations [1], while the 7-acetoxy substituent is demonstrated to inhibit superoxide anion generation in stimulated neutrophils (IC50 6.0–18.6 μmol/L) [2]. This dual functionality is not available from 7-acetoxy-4-methylcoumarin (no MAO-B activity) or 3-phenylcoumarin (no oxidative burst inhibition), making the title compound a uniquely efficient entry point for neurodegenerative disease-focused phenotypic screening.

TRPA1-Targeted Pain and Inflammation Research with Breast Cancer Cell Model Extension

Based on the demonstrated TRPA1 inhibitory activity of the close structural analog 3-(3-bromophenyl)-7-acetoxycoumarin [1], the title compound is a rational procurement choice for laboratories investigating TRPA1 as a target for pain and inflammation. The same study established that the 7-acetoxy-3-arylcoumarin chemotype can reduce breast cancer cell size and formation [1]. The 2,4-dimethoxy substitution on the title compound's 3-phenyl ring offers a distinct electronic profile relative to the 3-bromo analog, enabling SAR expansion around the TRPA1 pharmacophore while maintaining the validated core scaffold.

Esterase-Activated Prodrug Studies in Hepatic and Prostate Cancer Cell Lines

The 7-acetoxy group functions as a latent esterase substrate that releases the 7-hydroxy active species intracellularly [1], while the 2,4-dimethoxyphenyl substituent is associated with preferential antiproliferative activity against HepG2 (~10 μg/mL) and PC-3 (~5 μg/mL) cell lines [2]. This convergence of a targeted activation mechanism (esterase hydrolysis) and a cell-type selectivity signal (2,4-dimethoxyphenyl-driven HepG2/PC-3 preference) makes the title compound a compelling candidate for tumor-selective prodrug development, where the acetate is cleaved preferentially in tumor cells with elevated esterase activity.

Chemical Biology Tool for Simultaneous Fluorescence Reporting and Pharmacological Modulation

The 7-acetoxycoumarin class is established as a fluorogenic substrate for carboxylesterases, with hydrolysis generating the highly fluorescent 7-hydroxycoumarin that can be monitored by fluorescence spectroscopy [1]. The title compound augments this fluorescence-reporting capability with the 3-aryl pharmacological activities (MAO-B, TRPA1) not present in simpler 7-acetoxycoumarins [2][3]. This dual identity—fluorogenic probe plus bioactive scaffold—enables experiments where compound localization, cellular uptake, or enzymatic processing can be tracked by fluorescence while simultaneously assessing pharmacological effects, a capability absent in non-fluorescent 3-arylcoumarins or non-bioactive simple 7-acetoxycoumarins.

Quote Request

Request a Quote for 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.